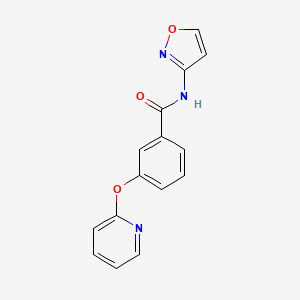

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15(17-13-7-9-20-18-13)11-4-3-5-12(10-11)21-14-6-1-2-8-16-14/h1-10H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQUNFQLLMOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O3, with a molecular weight of 281.271 g/mol. The compound features an isoxazole ring, a pyridine moiety, and a benzamide structure, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Pyridine Coupling : The introduction of the pyridine moiety is generally performed via nucleophilic substitution reactions.

- Benzamide Formation : The final step usually involves the reaction with benzoyl chloride under basic conditions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary bioassays indicate that it exhibits significant activity against various bacterial strains and fungi. For example, compounds similar to this compound have shown effective inhibition against Botrytis cinerea, with some derivatives achieving an EC50 as low as 14.44 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Target Organism | EC50 (μg/mL) | Activity Level |

|---|---|---|---|

| 10f | Botrytis cinerea | 14.44 | High |

| 10a | Fusarium graminearum | >25 | Weak |

| 10d | Marssonina mali | <25 | Moderate |

Anticancer Activity

Research indicates that compounds containing isoxazole and pyridine moieties can interact with specific molecular targets involved in cancer progression. For instance, studies have shown that similar benzamide derivatives exhibit potent antiproliferative effects against various cancer cell lines .

Case Study: Antiproliferative Effects

In one study, the compound was evaluated for its effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Benzene Ring : The presence and type of substituents can significantly affect the compound's efficacy.

- Isoxazole Ring Modifications : Variations in the isoxazole structure may enhance or reduce biological activity.

- Pyridine Variants : Different pyridine derivatives have been shown to alter pharmacokinetic properties and bioactivity.

Table 2: SAR Insights from Related Compounds

| Modification | Effect on Activity |

|---|---|

| Halogenation | Increased potency |

| Alkyl substitutions | Variable effects |

| Aromatic ring changes | Significant impact |

Toxicity Studies

Preliminary toxicity assessments have indicated that this compound exhibits low toxicity levels in zebrafish embryo models, with an LC50 greater than 20 mg/L . This suggests potential safety for further pharmacological applications.

Scientific Research Applications

Anticancer Activity

N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide has been investigated for its anticancer properties. Compounds with similar structures have shown significant inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, derivatives of isoxazole have exhibited potent activity against various cancer cell lines, including HeLa and A375, by inducing apoptosis and inhibiting cellular proliferation .

Case Study: CDK Inhibition

A study demonstrated that isoxazole derivatives could selectively inhibit CDK2 and CDK9, leading to reduced tumor growth in xenograft models. The compound's structure allows for interaction with the ATP-binding site of these kinases, enhancing its selectivity and efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that similar compounds exhibit promising antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis .

Case Study: Antibacterial Activity

In a comparative study, several isoxazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities. Compounds with similar functionalities have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. This inhibition can lead to reduced edema and pain in various inflammatory conditions .

Case Study: COX Inhibition

A recent study evaluated the anti-inflammatory effects of isoxazole derivatives in animal models of arthritis. The findings indicated a significant reduction in inflammation markers compared to control groups, suggesting that these compounds could serve as effective anti-inflammatory agents .

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective properties. Isoxazole derivatives have been studied for their ability to cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .

Case Study: Neuroprotection

In vitro studies demonstrated that certain isoxazole compounds could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer’s pathology. These findings support further exploration of this compound's potential in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the isoxazole ring or the pyridine moiety can significantly affect the compound's biological activity, allowing for tailored development of more potent analogs .

| Modification | Effect on Activity |

|---|---|

| Substitution on isoxazole | Increased anticancer potency |

| Alteration of pyridine position | Enhanced antibacterial efficacy |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide can be contextualized against the following analogs (Table 1):

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural Analysis

- In contrast, Compound 46 () features a 1,3,4-oxadiazole ring, which may improve metabolic stability due to its lower susceptibility to oxidative degradation . EPZ011989 () incorporates a dimethylpyridinone group, critical for EZH2 inhibition via π-stacking interactions, whereas the pyridin-2-yloxy group in the target compound could engage in hydrogen bonding with polar residues .

Substituent Positioning :

Functional Implications

- Antibacterial Activity : Compounds with pyridin-2-yloxy groups (e.g., Compound 46) are synthesized to target multidrug-resistant bacteria, suggesting the target compound may share similar mechanisms, such as disrupting cell-wall synthesis or enzyme function .

- EZH2 Inhibition: While EPZ011989 demonstrates nanomolar potency against EZH2, the target compound’s isoxazole and pyridin-2-yloxy groups may offer distinct binding kinetics or selectivity profiles, though empirical data are lacking .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(isoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyridinyloxy-substituted benzoyl chloride with an isoxazole-3-amine derivative under basic conditions (e.g., using triethylamine or DMAP as a catalyst). Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity. Optimization studies should include kinetic monitoring via TLC and in situ FTIR to track intermediate formation .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positioning and aromatic coupling patterns.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area-under-curve analysis).

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

- Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., kinase inhibition assays) may arise from variations in assay conditions (ATP concentration, pH, temperature) or cell models (primary vs. immortalized lines). To resolve contradictions:

- Standardize assays using recombinant enzymes (e.g., JAK2 or EGFR kinases) and ATP Km values.

- Perform dose-response curves in triplicate with positive controls (e.g., staurosporine for kinases).

- Validate findings in orthogonal assays (e.g., cellular phosphorylation assays via Western blot) .

Q. What computational strategies are effective for predicting the compound’s biological targets and binding modes?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) against kinase homology models or crystal structures (PDB) to prioritize targets.

- Molecular dynamics simulations (GROMACS) to assess binding stability over 100-ns trajectories.

- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How do the isoxazole and pyridinyloxy substituents influence the compound’s bioavailability and metabolic stability?

- Methodological Answer :

- In vitro metabolic assays (human liver microsomes) to quantify CYP450-mediated degradation.

- Permeability studies (Caco-2 monolayers) to assess intestinal absorption.

- LogD7.4 measurements (shake-flask method) to determine hydrophobicity. Isoxazole’s electron-withdrawing nature may reduce metabolic clearance, while the pyridinyloxy group enhances π-π stacking with aromatic residues in target proteins .

Data Analysis and Experimental Design

Q. What strategies mitigate off-target effects in cellular assays for this compound?

- Methodological Answer :

- Kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions.

- CRISPR-Cas9 knockout models of primary targets (e.g., EGFR) to confirm on-mechanism activity.

- Proteomics (LC-MS/MS) to map differential protein expression in treated vs. untreated cells .

Q. How can researchers design SAR studies to optimize the compound’s potency against resistant bacterial strains?

- Methodological Answer :

- Synthesize analogs with modifications at the isoxazole (e.g., 4- or 5-substituted) and pyridinyloxy (e.g., 3- or 4-alkoxy) positions.

- Test against clinically resistant strains (e.g., MRSA) via broth microdilution (CLSI guidelines).

- Corrogate logP and MIC values to balance lipophilicity and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.